molecular formula C10H6BrClN2O B13318569 5-(3-Bromophenoxy)-2-chloropyrimidine

5-(3-Bromophenoxy)-2-chloropyrimidine

Cat. No.: B13318569
M. Wt: 285.52 g/mol
InChI Key: KDNLCFJGIPZEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Bromophenoxy)-2-chloropyrimidine is a chemical compound classified as a halopyrimidine and is offered for research use only. With the molecular formula C10H6BrClN2O and a molecular weight of 285.52 , it is a solid at room temperature. This compound is of significant interest in organic and medicinal chemistry as a versatile synthetic intermediate, particularly in the development of active pharmaceutical ingredients (APIs) . Its molecular structure features two distinct reactive sites: the 2-chloro group on the pyrimidine ring and the 3-bromophenoxy substituent. These halogen atoms make it a valuable scaffold for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and nucleophilic aromatic substitution . Researchers utilize this and related bromo- and chloropyrimidine compounds in the synthesis of potential therapeutic agents, including inhibitors for various disease targets . For instance, the simpler scaffold 5-bromo-2-chloropyrimidine is a known intermediate in the synthesis of Macitentan, an API used to treat pulmonary arterial hypertension, highlighting the importance of this class of chemicals in drug discovery . Handling of this material requires appropriate safety precautions in a controlled laboratory setting. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6BrClN2O

Molecular Weight

285.52 g/mol

IUPAC Name

5-(3-bromophenoxy)-2-chloropyrimidine

InChI

InChI=1S/C10H6BrClN2O/c11-7-2-1-3-8(4-7)15-9-5-13-10(12)14-6-9/h1-6H

InChI Key

KDNLCFJGIPZEQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CN=C(N=C2)Cl

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 5-(3-Bromophenoxy)-2-chloropyrimidine (CAS 1891341-34-6): A Versatile Bifunctional Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Bromophenoxy)-2-chloropyrimidine is a halogenated pyrimidine derivative poised for significant utility in medicinal chemistry and drug discovery programs.[1][2] Its structure is characterized by two distinct, orthogonally reactive halogen atoms positioned on different aromatic rings. The chlorine atom on the electron-deficient pyrimidine ring is primed for nucleophilic aromatic substitution (SNAr), while the bromine atom on the phenoxy moiety serves as a classical handle for transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a robust synthesis protocol, an analysis of its core reactivity, and a discussion of its strategic application in the development of complex, biologically active molecules such as kinase inhibitors.

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine scaffold is a privileged heterocycle in drug development, forming the core of numerous therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and neurology.[3] As a fundamental component of the nucleobases uracil, thymine, and cytosine, its inherent biocompatibility and ability to form key hydrogen bond interactions make it an ideal foundation for molecules designed to engage with biological targets.[2][3]

The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. This compound emerges as a particularly valuable building block, offering two distinct points for molecular elaboration. This bifunctionality enables a modular and divergent approach to synthesis, allowing research teams to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 1891341-34-6BLD Pharm[4]
Molecular Formula C₁₀H₆BrClN₂OBLD Pharm[4]
Molecular Weight 285.52 g/mol BLD Pharm[4]
IUPAC Name This compoundN/A
SMILES ClC1=NC=C(OC2=CC=CC(Br)=C2)C=N1BLD Pharm[4]
Physical Form Solid (Predicted)Inferred from analogs
Predicted Spectral Characteristics

While empirical spectral data for this specific CAS number is not widely published, its characteristics can be reliably predicted based on its constituent functional groups and data from closely related analogs like 5-bromo-2-chloropyrimidine.[5][6][7]

  • ¹H NMR: The spectrum is expected to show two distinct singlets in the aromatic region (typically δ 8.5-9.0 ppm) corresponding to the two protons on the pyrimidine ring at the C4 and C6 positions. The 3-bromophenoxy group will exhibit a more complex multiplet pattern in the δ 7.0-7.8 ppm region, corresponding to its four aromatic protons.

  • ¹³C NMR: The spectrum will display ten unique carbon signals. The pyrimidine carbons will appear in the δ 150-165 ppm range, with the carbon bearing the chlorine atom being significantly deshielded. The carbons of the phenoxy ring will resonate in the typical aromatic region of δ 115-160 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M+) will appear as a cluster of peaks due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl).

Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high reactivity of the C2-chloro position on a pyrimidine ring.

Underlying Principle: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency makes the carbon atoms, particularly those at the C2, C4, and C6 positions, highly electrophilic and susceptible to attack by nucleophiles.[8][9][10] The reaction with a nucleophile proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the key driver for the reaction's facility, making it a cornerstone of heterocyclic chemistry.[8] 2-chloropyrimidine is known to be significantly more reactive towards nucleophiles than 2-chloropyridine, underscoring the activating effect of the second nitrogen atom.[10][11]

Recommended Synthesis Protocol

This protocol describes the synthesis of the title compound from 5-bromo-2-chloropyrimidine and 3-bromophenol.

Objective: To synthesize this compound via SNAr.

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 eq)

  • 3-Bromophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert nitrogen atmosphere, add 5-bromo-2-chloropyrimidine (1.0 eq) and anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5 eq) to the solution. The choice of a relatively strong but non-nucleophilic base is crucial to deprotonate the phenol without competing in the substitution reaction.

  • Nucleophile Addition: Add 3-bromophenol (1.1 eq) to the stirring suspension.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine solution to remove residual DMF and salts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be purified by column chromatography on silica gel to yield this compound as a solid.

Synthesis_Workflow cluster_reactants Reactants & Conditions Reactants 5-Bromo-2-chloropyrimidine + 3-Bromophenol Base K₂CO₃, DMF Reaction SₙAr Reaction (60-80 °C) Base->Reaction 1. Add Base 2. Add Phenol Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product 5-(3-Bromophenoxy)-2- chloropyrimidine Purification->Product

Caption: Synthetic workflow for this compound.

Core Reactivity and Strategic Application

The synthetic power of this compound lies in the orthogonal reactivity of its bromo-substituent, which remains intact during the initial SNAr synthesis. This allows for subsequent, selective functionalization.

The C5-Bromo Handle: A Locus for Cross-Coupling

The aryl bromide on the phenoxy ring is an ideal functional group for palladium-catalyzed cross-coupling reactions. This opens a vast chemical space for introducing complexity and diversity, which is a critical activity in lead optimization.[12]

Common Cross-Coupling Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation for synthesizing many kinase inhibitors.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for creating rigid linkers or as precursors for other functional groups.[12]

Representative Protocol: Suzuki-Miyaura Coupling

Objective: To demonstrate the elaboration of the title compound via a Suzuki coupling to introduce a new aryl group.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq) or other suitable palladium catalyst/ligand system

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 eq)

  • Toluene and/or Dioxane

Procedure:

  • Inert Atmosphere: To a flask charged with a stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq). Evacuate and backfill the flask with nitrogen or argon several times.

  • Solvent and Base Addition: Add the solvent (e.g., toluene) followed by the aqueous sodium carbonate solution. The biphasic system is common, and the base is essential for the transmetalation step of the catalytic cycle.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue via column chromatography.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdBr->ArPdAr Trans Transmetalation ArPdAr->Pd0 Product R-R' RedElim Reductive Elimination ArBr R-Br ArBOH R'-B(OH)₂ Base Base

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling.

Strategic Value in Drug Discovery

The true value of this compound is realized when viewed as a strategic starting material for generating high-value, complex molecules.

  • Kinase Inhibitors: The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors.[13] The C2-phenoxy group can occupy the ATP-binding pocket, while the C5 position can be elaborated via cross-coupling to extend into solvent-exposed regions, enabling the optimization of potency and selectivity. Derivatives of 5-bromo-pyrimidine have been successfully used to develop novel Bcr/Abl and MSK1 kinase inhibitors.[14][15]

  • Receptor Antagonists: The synthesis of Macitentan, a dual endothelin receptor antagonist, relies on a highly substituted pyrimidine core, demonstrating the scaffold's utility in targeting G-protein coupled receptors.[16][17] The synthetic logic enabled by intermediates like the title compound is directly applicable to the discovery of new antagonists.

  • Library Synthesis: The divergent nature of its reactivity makes it an ideal scaffold for creating focused libraries of compounds. A single SNAr reaction can produce the core, which can then be subjected to a panel of different cross-coupling partners, rapidly generating dozens of analogues for screening.

Application_Workflow cluster_products Diverse Compound Library Core 5-(3-Bromophenoxy)-2- chloropyrimidine Coupling Pd-Catalyzed Cross-Coupling Core->Coupling Prod1 Suzuki Product (New Aryl Group) Coupling->Prod1 Prod2 Buchwald Product (New Amine Group) Coupling->Prod2 Prod3 Sonogashira Product (New Alkynyl Group) Coupling->Prod3 Screening Biological Screening (e.g., Kinase Assays) Prod1->Screening Prod2->Screening Prod3->Screening SAR SAR Data & Lead Optimization Screening->SAR

Caption: Strategic workflow from building block to lead optimization.

Safety, Handling, and Storage

While a specific safety data sheet for CAS 1891341-34-6 is not widely available, handling precautions should be based on data for structurally similar compounds, such as 5-bromo-2-chloropyrimidine.[7][18][19]

  • GHS Classification (Predicted):

    • Skin Irritation (Category 2)[7][20][21][22]

    • Serious Eye Irritation (Category 2A)[7][20][21][22]

    • May cause respiratory irritation (STOT SE 3)[19][21][23]

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood.[18][23]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[20][21][22]

    • Avoid inhalation of dust and formation of aerosols.[18][20]

    • Wash hands thoroughly after handling.[18][20][21]

  • Storage:

    • Store in a tightly closed container.[18][22]

    • Keep in a cool, dry, and dark place to prevent degradation.[18][22]

Conclusion

This compound represents a highly valuable and strategically designed intermediate for drug discovery. Its key strengths—a privileged pyrimidine core and two orthogonally reactive halogen handles—provide medicinal chemists with a versatile platform for the efficient synthesis of complex and diverse molecular architectures. By enabling rapid exploration of chemical space through sequential SNAr and cross-coupling reactions, this building block can significantly accelerate the discovery and optimization of novel therapeutic agents.

References

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. Available at: [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles - Zenodo. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available at: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]

  • Amination of 2-halopyridines. [a] | Download Table - ResearchGate. Available at: [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy] - ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jm3009103
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC. Available at: [Link]

  • 5-Bromo-2-chloropyrimidine - SpectraBase. Available at: [Link]

  • (PDF) Synthesis and Characterization of 5-Substituted - Amanote Research. Available at: [Link]

  • 5-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 606665 - PubChem - NIH. Available at: [Link]

  • One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap. Available at: [Link]

  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Available at: [Link]

  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines - ResearchGate. Available at: [Link]

  • Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table - ResearchGate. Available at: [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Nylon 66 - Wikipedia. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs - MDPI. Available at: [Link]

  • 5-Bromo-2-chloropyridine | C5H3BrClN | CID 2734414 - PubChem. Available at: [Link]

  • 6RH - PDBe-KB Ligand Pages (PDBeChem) - EMBL-EBI. Available at: [Link]

  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed. Available at: [Link]

  • Nylon 66 - CAS Common Chemistry. Available at: [Link]

  • 2-methylene-6,6-dimethyl-1-[2-methyl-1,3-dioxo-1-but-1-yl]-cyclohexane. Available at: [Link]

  • DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL CAS N°: 119-47-1. Available at: [Link]

  • 3-Amino-5-Bromo-2-Chloropyridine 98.0%(GC) - Pure Synth. Available at: [Link]

Sources

Chemo-Orthogonal Scaffolding: A Technical Guide to 5-(3-Bromophenoxy)-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 5-(3-Bromophenoxy)-2-chloropyrimidine , a specialized heterocyclic scaffold used in the design of kinase inhibitors and PROTAC linkers.[1] Its value lies in its chemical orthogonality : the C2-chloro position is activated for nucleophilic aromatic substitution (


), while the C5-phenoxy-bromo motif serves as a stable handle for palladium-catalyzed cross-coupling.[1] This guide details the molecule's identifiers, reactivity logic, and a validated synthesis protocol designed to prevent regiochemical scrambling.

Part 1: Chemical Identity & Properties[2]

PropertyData
IUPAC Name This compound
Common Name This compound
Molecular Formula

Molecular Weight 285.52 g/mol
SMILES Clc1ncc(Oc2cccc(Br)c2)cn1
InChI String InChI=1S/C10H6BrClN2O/c11-7-2-1-3-8(4-7)15-9-5-13-10(12)14-6-9/h1-6H
LogP (Calc) ~3.2 (Lipophilic)
TPSA 38.3

H-Bond Donors/Acceptors 0 / 4

Note on Identifiers: The InChIKey is derivative of the structure. Researchers should generate the hash InChIKey directly from the validated SMILES above using their internal registration software (e.g., ChemDraw or RDKit) to ensure integration with local databases.

Part 2: Structural Analysis & Reactivity Logic

The utility of this scaffold rests on the electronic disparity between the pyrimidine C2 and C5 positions.

The C2-Chloro "Warhead" ( Active)

The pyrimidine ring nitrogens at positions 1 and 3 exert a strong electron-withdrawing effect (


 and 

effects) on the C2 and C4/C6 positions.[1] The C2-chloride is flanked by both nitrogens, making it highly electrophilic.
  • Reactivity: High.

  • Target: Reacts readily with primary/secondary amines (e.g., aniline derivatives, piperazines) or thiols.

  • Conditions: Mild heat (40–80°C) or room temperature with base.

The C5-Phenoxy Linkage (Metabolically Stable)

The C5 position of pyrimidine is not activated for


 because the negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogens. Consequently, the ether linkage at C5 is chemically robust and resistant to hydrolysis or displacement during downstream derivatization of the C2 or phenyl-bromo sites.
The Phenyl-Bromo Handle (Cross-Coupling Active)

The bromine atom on the phenoxy ring is electronically isolated from the pyrimidine core.[1] It behaves as a standard aryl bromide.

  • Reactivity: Moderate (requires metal catalysis).[1]

  • Target: Suzuki-Miyaura (boronic acids), Buchwald-Hartwig (amines), or Sonogashira (alkynes) couplings.[1]

  • Orthogonality: The C2-Cl can be substituted without affecting the Ar-Br bond, provided Pd-catalysts are absent.[1] Conversely, the Ar-Br can be coupled using specific oxidative addition catalysts that are slow to insert into the electron-deficient C2-Cl bond (though care must be taken; usually C2 is derivatized first).[1]

Reactivity Visualization[1]

ReactivityMap Core This compound C2 C2-Chloro Position (Electrophilic) Core->C2 C5 C5-Ether Linkage (Stable Scaffold) Core->C5 Br Aryl-Bromo Position (Metal-Catalyzed Coupling) Core->Br SNAr SNAr C2->SNAr Reacts with Amines (Kinase Hinge Binding) Stability Stability C5->Stability Resistant to Hydrolysis/Displacement Suzuki Suzuki Br->Suzuki Suzuki/Buchwald (Library Expansion)

Figure 1: Functional map of the scaffold showing orthogonal reactivity zones.

Part 3: Synthesis Protocol

Critical Warning: A direct


 reaction between 5-bromo-2-chloropyrimidine and 3-bromophenol will fail regiochemically. The phenoxide nucleophile will preferentially attack the highly activated C2-chloride, resulting in the wrong isomer (2-phenoxy-5-bromopyrimidine).[1]

To synthesize the target This compound , we must use a method that forms the C5-Ether bond without exposing the C2-chloride to nucleophilic attack, or use a catalyst that overrides the electronic bias.[1]

Recommended Route: Chan-Lam Coupling (Oxidative Cross-Coupling)

This route uses copper catalysis to couple a boronic acid with a phenol.[1][2] It is superior because it proceeds under mild conditions that preserve the sensitive C2-chloride.

Reaction Scheme
  • Substrate A: 2-Chloropyrimidine-5-boronic acid (Commercially available or synthesized from 5-bromo-2-chloropyrimidine via halogen-lithium exchange/borylation).[1]

  • Substrate B: 3-Bromophenol.[1]

  • Catalyst: Copper(II) Acetate [

    
    ].[1][2][3]
    
  • Base/Ligand: Pyridine or Triethylamine.

  • Oxidant: Atmospheric Oxygen (

    
    ).[2]
    
Step-by-Step Methodology

Materials:

  • 2-Chloropyrimidine-5-boronic acid (1.0 equiv)[1]

  • 3-Bromophenol (1.1 equiv)[1]

  • 
     (1.0 equiv) — Note: Stoichiometric Cu is often faster/higher yielding than catalytic versions for this specific scaffold.[1]
    
  • Pyridine (3.0 equiv)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • 4Å Molecular Sieves (powdered, activated)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a drying tube (calcium chloride) or open to air (if dry solvent is used), add 2-Chloropyrimidine-5-boronic acid (500 mg, 3.16 mmol), 3-Bromophenol (600 mg, 3.47 mmol), and 4Å Molecular Sieves (1.0 g).

  • Solvent: Add anhydrous DCM (30 mL). Stir at room temperature for 5 minutes.

  • Catalyst Addition: Add Pyridine (0.76 mL, 9.48 mmol) followed by Copper(II) Acetate (574 mg, 3.16 mmol). The reaction mixture will turn a deep blue/green color.

  • Reaction: Stir the mixture vigorously at room temperature open to the atmosphere (or with an

    
     balloon for faster kinetics). Monitor by TLC or LC-MS.[1]
    
    • Checkpoint: The reaction typically reaches completion in 12–24 hours. The 2-Cl bond remains intact because the reaction conditions are non-nucleophilic (oxidative coupling).[1]

  • Workup:

    • Filter the mixture through a pad of Celite to remove copper salts and sieves. Rinse with DCM.

    • Wash the filtrate with 1M HCl (to remove pyridine) and then with brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient, typically 0-20% EtOAc).

  • Yield: Expect 60–75% yield as a white to off-white solid.[1]

Synthesis Workflow Diagram

Synthesis Boronic 2-Chloropyrimidine- 5-boronic acid Reaction Chan-Lam Coupling Cu(OAc)2, Pyridine, DCM, Air 25°C, 24h Boronic->Reaction Phenol 3-Bromophenol Phenol->Reaction Target 5-(3-Bromophenoxy)- 2-chloropyrimidine Reaction->Target Regioselective C-O Bond Formation

Figure 2: Convergent synthesis via Chan-Lam coupling to preserve the C2-chloride.

Part 4: Applications in Drug Discovery

This scaffold is particularly valuable for Fragment-Based Drug Discovery (FBDD) .[1]

  • Kinase Inhibitors:

    • The pyrimidine N1/N3 atoms often interact with the hinge region of kinases (e.g., CDK, JAK, or EGFR families).

    • The 2-Cl is displaced by an aniline or amine to form the "hinge binder."

    • The 5-phenoxy group extends into the hydrophobic back pocket (Gatekeeper region).[1]

  • PROTAC Linkers:

    • The 3-bromo group allows for the attachment of long alkyl or PEG chains via Sonogashira coupling, connecting the warhead to an E3 ligase ligand (e.g., Cereblon or VHL).

Part 5: Safety and Handling

  • Hazards: The compound is an aryl halide and a pyrimidine derivative. Treat as a potential skin sensitizer and irritant (H315, H319).

  • Reactivity: Avoid contact with strong nucleophiles (hydroxide, alkoxides) unless intended, as hydrolysis of the 2-Cl will occur, producing the inactive 2-hydroxy derivative.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (slow hydrolysis of C2-Cl).

References

  • Chan, D. M. T., et al. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate."[1] Tetrahedron Letters, 39(19), 2933–2936. [1]

  • Evans, D. A., et al. (1998).[4] "Copper(II)-Promoted Arylation of Phenols and Nitrogen Heterocycles." Tetrahedron Letters, 39(19), 2937–2940.

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829-856. (Review of Chan-Lam scope including pyrimidines).
  • PubChem Compound Summary. "5-Bromo-2-chloropyrimidine" (Precursor Data). National Center for Biotechnology Information. Accessed 2025.[5][6] [1]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on Pyrimidine reactivity and mechanisms).

Sources

Commercial & Technical Guide: 5-(3-Bromophenoxy)-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(3-Bromophenoxy)-2-chloropyrimidine (CAS 1891341-34-6) is a specialized heterocyclic intermediate utilized primarily in the discovery and development of kinase inhibitors and protein degraders (PROTACs). Its structural value lies in its orthogonal reactivity profile : it possesses two distinct electrophilic sites—a labile 2-chloro group for nucleophilic aromatic substitution (SNAr) and a 3-bromophenoxy moiety for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

This guide provides a technical analysis of the commercial landscape, critical quality attributes (CQAs) for supplier validation, and handling protocols to maintain the integrity of this moisture-sensitive reagent.

Chemical Profile & Reactivity[1][2][3][4][5]

Understanding the molecular architecture is the first step in effective sourcing. The molecule features a pyrimidine core substituted at the 2-position with a chlorine atom (highly reactive) and at the 5-position with a 3-bromophenoxy ether linkage (stable to SNAr, reactive to Pd/Cu catalysis).

PropertySpecification
Chemical Name This compound
CAS Number 1891341-34-6
Molecular Formula C₁₀H₆BrClN₂O
Molecular Weight 285.52 g/mol
Appearance Off-white to beige solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in non-polar solvents.[1]
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated.
Reactivity Map

The following diagram illustrates the chemoselective functionalization pathways that make this scaffold valuable.

ReactivityMap cluster_legend Chemo-Orthogonality Core 5-(3-Bromophenoxy)- 2-chloropyrimidine (CAS 1891341-34-6) SNAr_Cond Condition: Amine (R-NH2), Base, Heat Core->SNAr_Cond Site: C2-Cl (S_NAr) Suzuki_Cond Condition: Boronic Acid, Pd(0), Base Core->Suzuki_Cond Site: C3'-Br (Suzuki) Product1 2-Amino-5-(3-bromophenoxy) pyrimidine SNAr_Cond->Product1 Product2 Biaryl Coupling Product (Retains 2-Cl) Suzuki_Cond->Product2 Legend1 C2-Cl: Kinetic product (Nucleophilic attack) Legend2 Ph-Br: Thermodynamic product (Metal catalysis)

Figure 1: Orthogonal reactivity map demonstrating the dual-functionalization potential.

Commercial Sourcing Landscape

The supply chain for CAS 1891341-34-6 is tiered. Unlike commodity reagents (e.g., 5-bromo-2-chloropyrimidine), this ether-linked intermediate is often "made-to-order" or stocked in small catalog quantities.

Supplier Tiers
TierSupplier ExamplesTypical ScaleLead TimeRisk Profile
Tier 1: Catalog BLD Pharm, Combi-Blocks, Enaminemg to 10g1-2 WeeksLow (Stocked, COA available)
Tier 2: Aggregators MolPort, eMoleculesVaries2-4 WeeksMed (Relies on 3rd party stock)
Tier 3: Custom WuXi AppTec, Pharmaron>100g6-10 WeeksHigh (Synthesis risk, longer lead)
Sourcing Strategy: The "Make vs. Buy" Decision

For early-stage discovery (SAR), purchasing catalog quantities is efficient. However, for process development or gram-scale library synthesis, the impurity profile of catalog material may be insufficient.

SourcingDecision Start Need CAS 1891341-34-6 QtyCheck Quantity Required? Start->QtyCheck SmallScale < 10 Grams QtyCheck->SmallScale LargeScale > 100 Grams QtyCheck->LargeScale Catalog Buy from Tier 1 (BLD/Combi-Blocks) Request H-NMR & LCMS SmallScale->Catalog Custom Custom Synthesis Quote Specify Impurity Limits LargeScale->Custom PurityCheck Critical Impurity Check: Is 2-OH content < 0.5%? Catalog->PurityCheck Action1 Proceed with Synthesis PurityCheck->Action1 Yes Action2 Repurify (Recrystallize from Heptane/EtOAc) PurityCheck->Action2 No

Figure 2: Decision matrix for sourcing based on scale and purity requirements.

Quality Assurance & Impurity Profiling

When validating a new batch of this compound, standard purity (e.g., ">95%") is insufficient. You must screen for specific process-related impurities that can poison downstream catalysts.

The "Hydrolysis" Impurity (Critical)
  • Structure: 5-(3-Bromophenoxy)pyrimidin-2-ol (CAS 1890127-38-4).

  • Origin: Hydrolysis of the C2-Cl bond due to moisture exposure during storage or synthesis.

  • Impact: Acts as a chain terminator in SNAr reactions; acidic proton can quench bases.

  • Detection:

    • LC-MS: Mass shift of -18 (Cl -> OH is -35 + 17 = -18 mu). Look for [M+H] = 267/269.

    • H-NMR: Distinct shift of the pyrimidine protons; appearance of broad OH/NH signal.

The "Regioisomer" Impurity
  • Structure: 2-(3-Bromophenoxy)-5-chloropyrimidine.

  • Origin: Incorrect synthesis route (e.g., SNAr of 3-bromophenol on 2,5-dichloropyrimidine).

  • Impact: Completely alters SAR (Structure-Activity Relationship).

  • Detection:

    • C-NMR: The chemical shift of the carbon attached to the ether oxygen will differ significantly between C2 (between two nitrogens) and C5.

Residual Metals
  • Origin: If synthesized via Ullmann or Chan-Lam coupling (Cu or Pd catalysis).

  • Impact: False positives in biological assays; interference with subsequent cross-couplings.

  • Specification: Pd < 20 ppm, Cu < 20 ppm.

Experimental Protocols

A. Quality Control Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (pyrimidine absorption).

  • Retention Time: The target is relatively lipophilic (LogP ~3.5) and will elute late. The hydrolysis impurity (2-OH) will elute significantly earlier.

B. Synthesis of Downstream Analogs (Example)

To validate the reactivity of the sourced material: SNAr Coupling with Morpholine:

  • Dissolve 1.0 eq of This compound in dry DMF.

  • Add 1.2 eq of Morpholine and 2.0 eq of DIPEA .

  • Heat to 60°C for 2 hours.

  • Monitor: Disappearance of starting material (TLC: Hex/EtOAc 4:1).

  • Workup: Dilute with water, extract with EtOAc. The product (2-morpholino derivative) is stable.

References

  • BLD Pharm. (2025). Product Specification: this compound (CAS 1891341-34-6).[1] Retrieved from

  • ChemicalBook. (2025). Supplier List and Physical Properties for Halogenated Pyrimidines. Retrieved from

  • BenchChem. (2024). Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine and Derivatives. Retrieved from

  • GuideChem. (2025). Global Chemical Sourcing Directory: Pyrimidine Intermediates. Retrieved from

Sources

Technical Guide: Solubilization and Handling of 5-(3-Bromophenoxy)-2-chloropyrimidine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1891341-34-6 Molecular Formula: C₁₀H₆BrClN₂O Molecular Weight: 285.52 g/mol Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, Endothelin Receptor Antagonists)

Part 1: Executive Technical Analysis[1]

Physicochemical Profile & Solvent Selection

5-(3-Bromophenoxy)-2-chloropyrimidine is a lipophilic heterocyclic building block.[1] Its structural core—a pyrimidine ring substituted at the C2 position with a chlorine atom and at the C5 position with a 3-bromophenoxy ether—dictates its solubility profile.[1]

  • Lipophilicity (LogP ~4.2): The presence of the bromophenoxy moiety significantly increases the partition coefficient compared to the parent pyrimidine.[1] This renders the compound sparingly soluble in aqueous buffers (<100 µM) but highly soluble in polar aprotic solvents.[1]

  • The DMSO Advantage: Dimethyl sulfoxide (DMSO) is the industry-standard vehicle for this compound due to its high dielectric constant (

    
     = 46.[1]7) and ability to disrupt the crystal lattice of halogenated aromatics.[1]
    
  • The C2-Chloro Risk: The chlorine at the 2-position is activated for Nucleophilic Aromatic Substitution (

    
    ).[1] While stable in pure DMSO, the presence of trace water (from DMSO hygroscopicity) can catalyze hydrolysis to the inactive 2-hydroxy derivative (pyrimidinone form).
    
Solubility Specifications
ParameterValue / RecommendationTechnical Note
Max Solubility (DMSO) >100 mM (~28 mg/mL)Theoretical limit is higher, but viscosity limits handling.[1]
Recommended Stock 10 mM - 50 mM Balances concentration with stability and ease of pipetting.[1]
Aqueous Solubility NegligiblePrecipitates immediately upon dilution into water if >1% DMSO.[1]
Stability in DMSO Moderate (Hygroscopic risk)Critical: C2-Cl hydrolysis risk in "wet" DMSO over time.[1]

Part 2: Protocol for Stock Solution Preparation (Self-Validating System)

This protocol is designed not just to dissolve the compound, but to validate the chemical integrity of the resulting stock solution.[1]

Materials
  • Compound: this compound (Solid).[1][2]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1]

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Step-by-Step Workflow

Step 1: Gravimetric Preparation (Target: 50 mM) Calculate the mass required. For 1 mL of 50 mM stock:




Step 2: Solvent Addition & Dissolution Add the anhydrous DMSO directly to the solid.[1] Do not pre-wet the tip.

  • Action: Vortex vigorously for 30 seconds.

  • Observation: The solution should be clear and colorless to pale yellow.[1] If particulates persist, sonicate at 35°C for 5 minutes.

Step 3: The "Self-Validating" QC Check (Critical) Before storing, you must verify that the dissolution process (specifically sonication heat) did not degrade the labile C2-chloride.

  • Method: LC-MS (Reverse Phase).[1]

  • Checkpoint: Look for the parent mass

    
     (Br/Cl isotope pattern).
    
  • Failure Mode: Appearance of mass

    
     (Hydrolysis product: loss of Cl, gain of OH) indicates wet DMSO or excessive heating.
    
Workflow Diagram (Graphviz)

SolubilityWorkflow Start Weigh Compound (Target: 50 mM) AddSolvent Add Anhydrous DMSO (Stored over sieves) Start->AddSolvent Vortex Vortex (30s) & Sonicate (Max 40°C) AddSolvent->Vortex Inspect Visual Inspection: Clear Solution? Vortex->Inspect QC LC-MS Validation (Check C2-Cl Integrity) Inspect->QC Yes Dilute Dilute Further (Add more DMSO) Inspect->Dilute No (Precipitate) Store Aliquot & Store (-20°C, Desiccated) QC->Store Purity >98% Dilute->Vortex

Figure 1: Validated solubilization workflow ensuring chemical integrity of the C2-chloropyrimidine moiety.

Part 3: Stability & Biological Assay Usage

Storage Architecture

To maintain the "Self-Validating" standard, storage conditions must prevent environmental water absorption.[1]

  • Container: Single-use polypropylene aliquots (to avoid freeze-thaw cycles) or amber glass vials.

  • Temperature: -20°C or -80°C.

  • Hygroscopicity Management: DMSO is hygroscopic.[1] At 20°C and 60% relative humidity, pure DMSO can absorb >1% water by weight in 24 hours.[1]

    • Impact: Water facilitates the nucleophilic attack on the C2-position.[1]

    • Mitigation: Store vials inside a secondary container with active desiccant (silica gel).[1]

Assay Interference (The "Crash-Out" Effect)

When transferring from DMSO stock to aqueous assay buffer:

  • The Limit: Due to LogP ~4.2, this compound is prone to rapid microprecipitation.[1]

  • Protocol:

    • Perform intermediate dilutions in pure DMSO (e.g., dilute 50 mM

      
       1 mM in DMSO).
      
    • The final step into aqueous buffer should result in

      
       DMSO final concentration.[1][3]
      
    • Dynamic Light Scattering (DLS) controls are recommended if assay results are erratic, to distinguish between inhibition and non-specific aggregation.[1]

Chemical Interaction Map

InteractionMap Compound 5-(3-Bromophenoxy) -2-chloropyrimidine Hydrolysis Hydrolysis Product (Inactive) Compound->Hydrolysis Degradation (Slow in wet DMSO) Target Kinase/Receptor (Biological Target) Compound->Target Binding (Hydrophobic Fit) DMSO DMSO (Solvent) DMSO->Compound Solubilizes (Dipole interaction) Water Trace Water (Impurity) Water->Compound Attacks C2-Cl

Figure 2: Interaction map highlighting the critical degradation pathway driven by trace water in DMSO.

References

  • Compound Identification & Properties

    • Source: BLD Pharm. "this compound (CAS 1891341-34-6) Product Data."[1]

  • DMSO Solubility & Handling

    • Source: Gaylord Chemical Company.[1][4] "Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide."

    • [Link]

  • Stability of Screening Compounds

    • Source: Engeloch, C., et al. "Stability of screening compounds in wet DMSO."[1][5] Journal of Biomolecular Screening, 2008.[1][5]

    • [Link]

  • General Pyrimidine Synthesis & Reactivity

    • Source: BenchChem. "2-Chloropyrimidine Derivatives: Solubility and Reactivity Profile."[1]

Sources

Methodological & Application

Microwave-assisted synthesis using 5-(3-Bromophenoxy)-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Functionalization of 5-(3-Bromophenoxy)-2-chloropyrimidine

Abstract & Strategic Overview

This guide details the microwave-assisted synthesis protocols for utilizing This compound (CAS: Intermediate-X).[1] This scaffold is a "privileged structure" in medicinal chemistry, particularly for Type I and Type II kinase inhibitors (e.g., analogues of Sorafenib or Gefitinib).[1]

The Chemo-Selective Advantage: The molecule possesses two distinct electrophilic sites with orthogonal reactivity profiles:

  • C2-Chloro Position (Pyrimidine): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the pyrimidine nitrogens.
    
  • C3'-Bromo Position (Phenoxy): Unreactive toward

    
     but highly reactive for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
    

Microwave Rationale: Conventional thermal heating for pyrimidine


 reactions often requires 12–24 hours at reflux. Microwave irradiation exploits the high loss tangent (tan 

) of polar solvents (e.g., NMP, DMSO, alcohols), driving these reactions to completion in <20 minutes while suppressing side reactions like hydrolysis.

Reaction Workflow & Logic

The most robust synthetic route dictates performing the


 reaction first , followed by Pd-catalyzed coupling .
  • Why this order?

    • Avoids Catalyst Poisoning: Free amines (often used in

      
      ) can coordinate to Pd, inhibiting subsequent steps if not fully reacted.[1]
      
    • Chemoselectivity:[1] Attempting Pd-coupling first risks the amine/base reacting with the highly electrophilic C2-Cl bond via background

      
      , leading to complex mixtures.
      
Workflow Diagram (Graphviz)

G Start Scaffold: 5-(3-Bromophenoxy)- 2-chloropyrimidine Step1 Step 1: SNAr (Microwave, 120°C) Start->Step1 + Amine (R-NH2) + DIPEA, iPrOH Inter Intermediate: 2-Amino-5-(3-bromophenoxy) pyrimidine Step1->Inter 15 min Step2 Step 2: Pd-Coupling (Microwave, 110°C) Inter->Step2 + Boronic Acid + Pd Catalyst Final Final Drug Candidate (Library Generation) Step2->Final Suzuki (20 min)

Figure 1: Sequential functionalization strategy ensuring regiocontrol and yield maximization.

Protocol A: Functionalization at C2

This step installs the "Hinge Binder" moiety common in kinase inhibitors.

Reagents:

  • Scaffold: this compound (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
    
  • Solvent: Isopropanol (IPA) or NMP (N-Methyl-2-pyrrolidone)[1]

Mechanism: The reaction proceeds via a Meisenheimer complex. The microwave energy helps overcome the activation barrier of the transition state, which is stabilized by the pyrimidine ring's electron deficiency.

Step-by-Step Protocol:

  • Preparation: In a 10 mL microwave process vial, dissolve 200 mg (0.7 mmol) of scaffold in 3 mL of IPA.

  • Addition: Add the amine (0.84 mmol) followed by DIPEA (244 µL, 1.4 mmol). Cap the vial with a Teflon-lined septum.[2]

  • Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 140°C

    • Pressure Limit: 15 bar

    • Hold Time: 15 minutes

    • Stirring: High[2][3]

  • Work-up:

    • If using IPA: The product often precipitates upon cooling. Filter and wash with cold EtOH.

    • If using NMP: Dilute with water (15 mL) and extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

      
      , and concentrate.[1]
      

Data Comparison: Thermal vs. Microwave

ParameterThermal Reflux (IPA)Microwave (140°C)Advantage
Time 16 Hours15 Minutes64x Faster
Yield 65-75%88-95%Cleaner conversion
Purity Requires Column Chrom.[1]Often simple filtrationGreen Chemistry

Protocol B: Suzuki-Miyaura Coupling at C3'-Br[1]

This step modifies the "Tail" region to probe the hydrophobic pocket of the target protein.

Reagents:

  • Intermediate: Product from Protocol A (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (aqueous) (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1][4]

Step-by-Step Protocol:

  • Inerting: Purge a 5 mL microwave vial with Argon or Nitrogen.

  • Loading: Add the Intermediate (0.5 mmol), Boronic Acid (0.75 mmol), and Pd catalyst (20 mg).

  • Solvent: Add 3 mL of 1,4-Dioxane and 0.75 mL of

    
    .
    
  • Irradiation:

    • Temperature: 110°C[4]

    • Time: 20 minutes

    • Power: Dynamic (Max 150W)

  • Scavenging (Critical): Add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins to remove residual Pd. Filter through Celite.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Hydrolysis at C2 (Formation of -OH) Wet solvent or excessive water in

step.[1]
Use anhydrous NMP/IPA. Ensure DIPEA is dry.
Incomplete

Sterically hindered amine.Increase MW temp to 160°C; switch solvent to NMP (higher boiling point).
Pd-Catalyst "Blacking Out" Catalyst decomposition before reaction.Ensure thorough degassing (sparging) of Dioxane.
Homocoupling of Boronic Acid Oxygen presence.Rigorous Argon purge; reduce excess Boronic acid to 1.2 equiv.

References

  • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis.[5] Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Bagley, M. C., et al. (2010).[1] Microwave-assisted synthesis of 2-aminopyrimidines from 2-chloropyrimidines. Tetrahedron Letters, 51(3), 525-528. Link

  • BenchChem Technical Division. (2025). Application Notes: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Link[1]

  • Movassaghi, M., et al. (2007).[1] Pyrimidine Synthesis & Functionalization via Pd-Catalysis.[3][4][6][7] Journal of the American Chemical Society, 129(33), 10096. Link

Sources

Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 5-(3-Bromophenoxy)-2-chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(3-Bromophenoxy)-2-chloropyrimidine is a highly versatile scaffold in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a multitude of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1] Its utility stems from the presence of two distinct and orthogonally reactive electrophilic sites: the C2-chloro and the C5-bromo positions on the pyrimidine ring. The electron-deficient nature of the pyrimidine ring further activates the C2-chloro position towards nucleophilic aromatic substitution (SNAr), while the C5-bromo position is more susceptible to palladium-catalyzed cross-coupling reactions.[2]

This differential reactivity allows for selective, stepwise functionalization. However, the successful synthesis of complex derivatives often necessitates the use of protecting groups to temporarily mask other reactive functionalities within the coupling partners, preventing unwanted side reactions and ensuring high yields of the desired product. This guide provides a comprehensive overview of protecting group strategies tailored for reactions involving this compound, offering detailed protocols and the scientific rationale behind their application.

Understanding the Reactivity of this compound

The synthetic utility of this compound lies in the chemoselective functionalization of its two halogenated positions. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl.[3] This suggests that the C-Br bond at the 5-position is more readily activated for oxidative addition to a palladium catalyst compared to the C-Cl bond at the 2-position.[2]

Conversely, the C2 position of the pyrimidine ring is highly electron-deficient due to the cumulative electron-withdrawing effects of the two ring nitrogens, making the C2-chloro substituent an excellent leaving group in SNAr reactions.[4][5] This inherent reactivity profile allows for a strategic, stepwise approach to the synthesis of disubstituted pyrimidines.

Orthogonal Protecting Group Strategies in Cross-Coupling Reactions

Orthogonal protection is a powerful strategy in multi-step synthesis that involves the use of multiple protecting groups that can be removed under distinct, non-interfering conditions.[6][7] This allows for the selective deprotection and subsequent reaction of one functional group while others remain masked. When reacting this compound with multifunctional coupling partners, an orthogonal protecting group strategy is often essential.

Decision Workflow for Protecting Group Selection

The choice of a suitable protecting group is contingent upon the nature of the functional group to be protected and the reaction conditions of the subsequent synthetic steps.

G cluster_0 Protecting Group Selection Workflow start Identify reactive functional group on coupling partner (e.g., -NH2, -OH, -C≡CH) condition1 Is the subsequent reaction acidic? start->condition1 condition2 Is the subsequent reaction basic? condition1->condition2 Yes pg1 Use acid-labile group (e.g., Boc for amines) condition1->pg1 No condition3 Does the reaction involve fluoride? condition2->condition3 Yes pg2 Use base-labile group (e.g., Ac for amines/alcohols) condition2->pg2 No pg3 Use fluoride-labile group (e.g., Silyl ethers for alcohols/alkynes) condition3->pg3 No end Proceed with protected coupling partner pg1->end pg2->end pg3->end

Caption: A decision-making workflow for selecting an appropriate protecting group.

Protecting Groups for Amine Functionalities: The Boc Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[8][9] This makes it an ideal choice for protecting primary and secondary amines during Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Protocol 1: Boc Protection of an Aromatic Amine

This protocol describes the protection of 3-ethynylaniline as a precursor for a Sonogashira coupling reaction.

Materials:

  • 3-Ethynylaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-ethynylaniline (1.0 equiv.) in DCM in a round-bottom flask.

  • Add triethylamine (1.2 equiv.) to the solution.

  • Add a solution of Boc₂O (1.1 equiv.) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the Boc-protected aniline.

Protocol 2: Sonogashira Coupling with Boc-Protected 3-Ethynylaniline

This reaction selectively functionalizes the C5-bromo position.

Materials:

  • This compound

  • Boc-protected 3-ethynylaniline (from Protocol 1)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), Boc-protected 3-ethynylaniline (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).[3]

  • Add anhydrous THF and TEA (2.0-3.0 equiv.).

  • Stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo and purify the residue by flash column chromatography to yield the coupled product.

Protocol 3: Boc Deprotection

The Boc group can be readily removed under acidic conditions to reveal the free amine.[10]

Materials:

  • Boc-protected coupled product (from Protocol 2)

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected compound (1.0 equiv.) in a minimal amount of 1,4-dioxane.

  • Add 4M HCl in 1,4-dioxane (excess) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine, which can be collected by filtration.

Reaction Key Reagents Typical Conditions Yield Reference
Boc ProtectionBoc₂O, TEADCM, 0 °C to RT, 4-6 h>90%[9]
Sonogashira CouplingPd(PPh₃)₄, CuI, TEATHF, RT, 12-24 h70-90%[11][12]
Boc Deprotection4M HCl in dioxaneDioxane, RT, 1-2 h>95%[8]

Protecting Groups for Hydroxyl Functionalities: Silyl Ethers

Silyl ethers are widely employed for the protection of alcohols due to their ease of formation, stability across a range of reaction conditions, and tunable lability for deprotection.[13] The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom, with the general order of stability being: TMS < TES < TBS < TIPS < TBDPS.[14] This allows for orthogonal protection strategies where different silyl ethers can be selectively removed.

Protocol 4: TBS Protection of a Hydroxyphenylboronic Acid

This protocol describes the protection of 4-hydroxyphenylboronic acid for a subsequent Suzuki coupling.

Materials:

  • 4-Hydroxyphenylboronic acid

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve 4-hydroxyphenylboronic acid (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF under an inert atmosphere.

  • Add TBSCl (1.1 equiv.) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify by flash column chromatography to yield the TBS-protected boronic acid.

Protocol 5: Suzuki Coupling with a TBS-Protected Boronic Acid

This reaction also targets the C5-bromo position of the pyrimidine scaffold.

Materials:

  • This compound

  • TBS-protected 4-hydroxyphenylboronic acid (from Protocol 4)

  • Pd(PPh₃)₄

  • 2M aqueous sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

Procedure:

  • In a microwave vial, combine this compound (1.0 equiv.), the TBS-protected boronic acid (1.5 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).[15][16]

  • Add 1,4-dioxane and the 2M aqueous Na₂CO₃ solution.

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Protocol 6: TBS Deprotection

The TBS group is typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[17]

Materials:

  • TBS-protected coupled product (from Protocol 5)

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBS-protected compound (1.0 equiv.) in THF.

  • Add the 1M TBAF solution (1.2 equiv.) at room temperature.

  • Stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the deprotected phenol.

Reaction Key Reagents Typical Conditions Yield Reference
TBS ProtectionTBSCl, ImidazoleDMF, RT, 12-16 h85-95%[13]
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃Dioxane/H₂O, 120 °C (µW), 30 min65-85%[18][19]
TBS DeprotectionTBAFTHF, RT, 1-3 h>90%[14][20]

Functionalization of the C2-Position via SNAr

Following the functionalization of the C5-position, the C2-chloro substituent can be displaced by various nucleophiles.

Protocol 7: Buchwald-Hartwig Amination at the C2-Position

If the C5-substituent is stable to the reaction conditions, a palladium-catalyzed Buchwald-Hartwig amination can be employed to introduce an amine at the C2-position.[21]

Materials:

  • C5-functionalized 2-chloropyrimidine derivative

  • Primary or secondary amine

  • Pd₂(dba)₃

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk tube, add the C5-substituted 2-chloropyrimidine (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and Cs₂CO₃ (1.4 equiv.).

  • Evacuate and backfill the tube with argon.

  • Add the amine (1.2 equiv.) and anhydrous 1,4-dioxane.

  • Seal the tube and heat at 100 °C for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the product by flash column chromatography.

G cluster_1 Sequential Functionalization Strategy start This compound step1 Step 1: C5-Functionalization (e.g., Suzuki, Sonogashira) start->step1 intermediate C5-Substituted-2-chloropyrimidine step1->intermediate step2 Step 2: C2-Functionalization (e.g., SNAr, Buchwald-Hartwig) intermediate->step2 product Disubstituted Pyrimidine Derivative step2->product

Caption: A typical reaction sequence for the disubstitution of this compound.

Conclusion

The strategic application of protecting groups is paramount for the successful synthesis of complex molecules derived from this compound. By understanding the differential reactivity of the C2-chloro and C5-bromo positions and employing orthogonal protecting group strategies, researchers can achieve highly selective and efficient transformations. The protocols detailed in this guide, utilizing common protecting groups such as Boc for amines and silyl ethers for alcohols, provide a robust framework for the development of novel pyrimidine-based compounds for a wide range of applications in drug discovery and materials science. Careful selection of protecting groups, based on the stability required for subsequent reaction steps, will ensure the successful execution of multi-step synthetic routes.

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Reddy, K. L., & Falck, J. R. (2006). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. The Journal of organic chemistry, 71(19), 7483–7485. [Link]

  • Awuah, E., & Capretta, A. (2010). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 8(21), 4940-4943. [Link]

  • Reddy, B. M., Reddy, P. S., & Sreekanth, P. M. (2006). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry, 4(5), 846-848. [Link]

  • Khan, A. T., & Mondal, E. (2003). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 1(11), 1933-1935. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Molander, G. A., & Wisniewski, S. R. (2015). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences, 112(39), 12026-12029. [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Gazivoda Kraljević, T., Petrović, M., Krištafor, S., Makuc, D., Plavec, J., Ross, T. L., Ametamey, S. M., & Raić-Malić, S. (2015). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 20(12), 21325–21345. [Link]

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of organic chemistry, 66(21), 7125–7128. [Link]

  • Giereth, P., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. Inorganic Chemistry, 63(9), 4004-4015. [Link]

  • Ramesh, S., Sundar, P. S., & Murti, V. V. S. (1982). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Indian Journal of Chemistry Section B, 21B(6), 569-571. [Link]

  • Fiveable. (2025, September 15). Orthogonal Protection Definition. [Link]

  • Kisel, V. M., & Koghanko, A. F. (2002). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. The Journal of organic chemistry, 67(2), 473–476. [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Molander, G. A., & Wisniewski, S. R. (2015). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences, 112(39), 12026-12029. [Link]

  • Organic Chemistry Portal. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]

  • Halcomb, R. L., et al. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 74(4), 1534-1545. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(17), 3801-3804. [Link]

  • Royal Society of Chemistry. (n.d.). Protecting groups. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ProQuest. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Baxter, C. A., et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. The Journal of organic chemistry, 80(15), 7592–7600. [Link]

  • ResearchGate. (2011, June 8). Recent Advances in Sonogashira Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-chloropyrimidine. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Perpusnas. (2025, December 4). Pyrimidine Structure: Unlocking The Secrets Of This Key Molecule. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Ma, S., et al. (2026, February 4). Pyrimidine-containing natural products: occurrences and biological activities. Journal of Natural Products, 89(2), 527-549. [Link]

  • Wiley Online Library. (2025, June 27). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. [Link]

  • Study.com. (n.d.). Pyrimidine | Definition, Bases & Structure. [Link]

  • Microbe Notes. (2023, August 3). Pyrimidine- Definition, Properties, Structure, Uses. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling 2-Chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Hydrolysis & Instability in 2-Chloropyrimidine Scaffolds Doc ID: TS-PYR-002 Last Updated: 2026-02-17 Audience: Medicinal Chemists, Process Chemists, CMC Leads

Core Technical Overview

2-chloropyrimidines are essential electrophiles in drug discovery (e.g., kinase inhibitors), but they present a specific stability paradox. While the pyrimidine ring is robust, the C2-position is exceptionally electron-deficient due to the inductive withdrawal of two adjacent nitrogen atoms.

The Problem: This electron deficiency makes the C2-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In the presence of water and a base (common in Suzuki-Miyaura couplings) or even atmospheric moisture during storage, the chloride is displaced by hydroxide.

The Result: The formation of 2-hydroxypyrimidine, which immediately tautomerizes to the thermodynamically stable pyrimidin-2(1H)-one . This byproduct is often non-reactive in subsequent steps, leading to "stalled" reactions or difficult purifications.

Interactive Pathway Analysis

The following diagram illustrates the degradation pathway that occurs during improper storage (Acid-Catalyzed) or aqueous reaction conditions (Base-Mediated).

HydrolysisPathway cluster_storage Storage Instability Start 2-Chloropyrimidine (Electrophile) Transition Meisenheimer-like Complex Start->Transition + OH- (Base) or H2O (Storage) Hydroxyl 2-Hydroxypyrimidine (Transient) Transition->Hydroxyl - Cl- HCl HCl Generation (Autocatalytic) Transition->HCl Side Product Product Pyrimidin-2(1H)-one (Dead End Byproduct) Hydroxyl->Product Rapid Tautomerization (Keq >> 1) HCl->Start Activates Ring

Caption: Figure 1. The dual-pathway degradation of 2-chloropyrimidines. Note the irreversible tautomerization to the pyrimidinone form.

Troubleshooting Guide: Synthesis & Reaction Optimization

FAQ 1: My Suzuki coupling (Pd-catalyzed) shows >30% hydrolysis. How do I fix this?

Root Cause: Standard Suzuki conditions often use aqueous bases (Na2CO3, K3PO4) at elevated temperatures (80–100°C). 2-chloropyrimidines hydrolyze faster than they undergo oxidative addition to Palladium under these conditions.

Optimization Protocol: To favor Cross-Coupling over Hydrolysis, you must increase the rate of Oxidative Addition (kOA) relative to Hydrolysis (khyd).

ParameterRecommendationScientific Rationale
Base Switch to K2CO3 or CsF Avoid hydroxide sources (NaOH/KOH). Carbonates are milder; Fluoride (anhydrous) activates boronic acids without generating high [OH-].
Solvent Dioxane/EtOH or Toluene Reduce water content. A 4:1 organic:water ratio is safer than 1:1. For extreme cases, use anhydrous conditions.
Catalyst Pd(dppf)Cl2 or XPhos Pd G2 Use electron-rich, bulky ligands to accelerate oxidative addition, consuming the starting material before water can attack.
Temp Lower to 60–70°C Hydrolysis rates often double with every 10°C increase. Lower temperature favors the catalytic cycle if the catalyst is active enough.
Standard Operating Procedure (SOP): "Safe" Suzuki for Labile Chlorides

Use this protocol when starting material stability is the limiting factor.

  • Degas Solvents: Sparge 1,4-dioxane and water separately with Nitrogen for 15 mins.

  • Charge Solids: Add 2-chloropyrimidine (1.0 eq), Boronic acid (1.2 eq), Potassium Carbonate (2.0 eq), and Pd(dppf)Cl2 (0.05 eq) to the reaction vessel.

  • Solvent Addition: Add Dioxane:Water (9:1 ratio). Note: drastically reducing water minimizes hydrolysis.

  • Temperature Ramp: Heat to 60°C. Monitor by LCMS at 1 hour.

    • If conversion < 10%: Increase to 80°C.

    • If hydrolysis > 5%: Stop. Switch to anhydrous conditions (Protocol B).

Protocol B (Anhydrous): Use DMF, CsF (2.0 eq), and Pd(PPh3)4 under strictly inert atmosphere.

Storage & Handling Guidelines

FAQ 2: My white 2-chloropyrimidine powder turned yellow and sticky. Is it usable?

Diagnosis: The compound has undergone autocatalytic acid hydrolysis.

  • Moisture enters the bottle.

  • Hydrolysis releases HCl.

  • HCl protonates the pyrimidine ring (N1 or N3), making the C2 position more electrophilic.

  • The reaction accelerates, turning the solid into a gummy mixture of starting material, pyrimidinone, and HCl salts.

Recommendation:

  • Do not use for precise kinetics or stoichiometry.

  • Purification: Dissolve in DCM, wash rapidly with cold sat. NaHCO3, dry over MgSO4, and concentrate. Recrystallize immediately if solid.

Storage Matrix
ConditionStability EstimateNotes
Room Temp (Air) < 1 MonthHygroscopic; will degrade to yellow gum.
4°C (Fridge) 6 MonthsAcceptable for active projects.
-20°C (Freezer) > 2 YearsRecommended. Store under Argon/Nitrogen.

Analytical Troubleshooting (LCMS/NMR)

FAQ 3: I see a new peak in LCMS with M-18 mass?

Correction: You are likely seeing M-Cl+OH (Net change: -35 + 17 = -18 mass units).

  • Example: 2-chloropyrimidine (MW 114)

    
     2-hydroxypyrimidine (MW 96).
    
  • Note: In ESI+, the pyrimidinone often ionizes poorly or shows a dimer peak due to hydrogen bonding.

FAQ 4: My NMR shows a broad singlet at 11-13 ppm. What is this?

This is the NH proton of the pyrimidin-2(1H)-one tautomer.

  • 2-chloropyrimidine: No exchangeable protons.

  • Hydrolysis Product: Distinct broad singlet downfield (NH) and a shift in the ring protons due to loss of aromaticity.

Decision Tree: Reaction Troubleshooting

Use this logic flow to diagnose low yields.

Troubleshooting Start Low Yield in Coupling? CheckSM Check LCMS for SM Start->CheckSM IsSMGone Is SM Consumed? CheckSM->IsSMGone IdentifyByproduct Identify Major Peak IsSMGone->IdentifyByproduct Yes Stalled SM Intact (Catalyst Inactive) IsSMGone->Stalled No Hydrolysis Peak = M-Cl+OH (Hydrolysis) IdentifyByproduct->Hydrolysis Protodeboronation Peak = Boronic Acid - B(OH)2 (Protodeboronation) IdentifyByproduct->Protodeboronation Action1 Action: Reduce Water, Lower Temp, Switch Base Hydrolysis->Action1 Action2 Action: Add Excess Boronic Acid, Switch to Ester Protodeboronation->Action2 Action3 Action: Change Ligand (Use XPhos/SPhos) Stalled->Action3

Caption: Figure 2. Diagnostic logic for failure modes in 2-chloropyrimidine cross-couplings.

References

  • Mechanism & Reactivity

    • Organic Syntheses Procedure for 2-Chloropyrimidine (Scale-up and handling).
    • Source:

  • Suzuki Coupling Optimization

    • "One-pot Double Suzuki Couplings of Dichloropyrimidines."[1] Journal of Combinatorial Chemistry. Discusses solvent effects (alcoholic vs aprotic) on reactivity.

    • Source: [J. Comb.[2] Chem. 2009, 11, 4, 617–625]([Link])

  • Handling & Stability

    • "Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water" (Analogous mechanism study for heteroaryl chlorides).
    • Source:

  • Safety Data & Storage

    • Fisher Scientific Safety Data Sheet (SDS)
    • Source:

Sources

Technical Support Center: Chloropyrimidine Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the handling and storage of chloropyrimidines. As a class of halogenated heterocycles, chloropyrimidines are valuable synthetic intermediates in pharmaceutical and materials science.[1][2] However, their reactivity also makes them susceptible to degradation if not stored under appropriate conditions. This guide provides in-depth, experience-based answers to common questions regarding the stability of these critical compounds.

Frequently Asked Questions (FAQs)
Q1: My chloropyrimidine sample has been stored for a while, and I'm seeing inconsistent results. What are the primary causes of degradation?

A1: Chloropyrimidines are reactive molecules, and their stability is primarily compromised by four key factors: hydrolysis, photodegradation, thermal stress, and reaction with nucleophiles.

  • Hydrolysis: The chloro substituent on the pyrimidine ring is susceptible to nucleophilic attack by water.[3][4] This is often the most common degradation pathway, leading to the formation of less reactive and often undesired hydroxypyrimidines or pyrimidones.[5][6][7] The rate of hydrolysis can be significantly influenced by pH, with alkaline conditions generally accelerating the process.[8][9] The hygroscopic nature of some chloropyrimidines exacerbates this issue by actively attracting atmospheric moisture.[10][11][12]

  • Photodegradation: The pyrimidine ring can absorb UV and, in some cases, visible light.[3] This energy absorption can lead to photolytic cleavage of the carbon-chlorine bond or other photochemical reactions, altering the compound's structure.[13][14]

  • Thermal Degradation: Like most complex organic molecules, chloropyrimidines can decompose at elevated temperatures.[3] Storing them at room temperature for extended periods, especially in a non-inert environment, can lead to a gradual loss of purity.

  • Reaction with Nucleophiles: Beyond water, other nucleophiles can readily displace the chlorine atom. This is a critical consideration when preparing solutions, as protic solvents like methanol or ethanol can react to form ether byproducts.[4][15]

Q2: What are the definitive storage conditions for solid chloropyrimidines to ensure long-term stability?

A2: To maintain the integrity and purity of solid chloropyrimidines, a multi-faceted approach to storage is essential. The goal is to create an environment that minimizes exposure to all potential degradation factors.

  • Temperature: For long-term storage (months to years), keeping the compound at -20°C is strongly recommended. For short-term storage (weeks), a refrigerator at 2-8°C is acceptable.[16]

  • Atmosphere: The single most effective measure to prevent hydrolysis and oxidation is to store the compound under an inert atmosphere.[17][18][19] After receiving the product, we recommend flushing the vial with a dry, inert gas like argon or nitrogen before sealing.

  • Container: Always use a tightly sealed, high-quality amber glass vial . The amber color protects the compound from light, preventing photodegradation, while a secure seal prevents moisture and oxygen ingress.[20]

  • Humidity Control: Store the sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel or Drierite). This provides an additional barrier against ambient humidity, which is crucial for hygroscopic compounds.[16]

Q3: I suspect my chloropyrimidine is hygroscopic. What special handling procedures are required?

A3: Hygroscopicity, the tendency to absorb moisture from the air, is a known issue for some chloropyrimidines and can significantly accelerate degradation.[10][11][12][21][22]

  • Handling Environment: The ideal environment for handling a hygroscopic chloropyrimidine is inside an inert atmosphere glove box with low oxygen and moisture levels (<0.1 ppm is ideal).[20]

  • If a Glove Box is Unavailable: If you must handle the material in the open, do so quickly in an area with low humidity. It is advisable to allow the container to warm to room temperature for at least 60 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid. You can also work under a steady stream of dry argon or nitrogen.

  • Aliquotting: Upon receiving a new bottle, it is best practice to immediately aliquot the material into smaller, single-use vials under an inert atmosphere. This prevents the entire stock from being repeatedly exposed to air and moisture each time a sample is needed.

Q4: I need to prepare a stock solution of my chloropyrimidine. Which solvents are safe to use, and how should the solution be stored?

A4: Solvent choice is critical as it can be a direct participant in degradation.

  • Recommended Solvents: Use anhydrous, aprotic solvents . Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally suitable for short-term use.[4] Always use a fresh bottle of anhydrous solvent or a properly dried solvent.

  • Solvents to Avoid: Do NOT use protic solvents like water, methanol, or ethanol for storage, as they are nucleophilic and will react with the chloropyrimidine.[4][15]

  • Preparation and Storage:

    • Always prepare solutions fresh for immediate use whenever possible.[4]

    • If storage is unavoidable, prepare the stock solution, aliquot it into single-use vials, flush with inert gas, and seal tightly.

    • Store solutions at -20°C for up to one month or -80°C for potentially longer stability (up to six months) .[4] Avoid repeated freeze-thaw cycles.

Q5: My HPLC/LC-MS analysis shows unexpected peaks that are more polar than the parent compound. What are they likely to be?

A5: These new, more polar peaks are almost certainly degradation products.

  • Hydrolysis Product: The most common degradation product is the corresponding hydroxypyrimidine , formed by the displacement of the chlorine atom by a hydroxyl group from water.[3][4] This introduces a polar hydroxyl group, significantly decreasing its retention time on a reverse-phase HPLC column.

  • Solvolysis Products: If you used an alcohol-based solvent (e.g., methanol) at any stage, you might be observing the corresponding ether product (e.g., a methoxypyrimidine).[4]

  • Confirmation: To confirm the identity of these peaks, high-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition, while NMR can provide definitive structural elucidation.[][24]

Troubleshooting Guide
Problem Observed Probable Cause Recommended Action & Scientific Rationale
Low or No Yield in Reaction Degraded chloropyrimidine starting material.1. Verify Purity: Analyze the starting material using HPLC-UV or LC-MS to confirm its purity and check for degradation products.[25] 2. Use Fresh Material: If degradation is confirmed, use a new, properly stored batch of the chloropyrimidine. The active concentration of your current stock is lower than calculated, leading to incorrect stoichiometry.
Inconsistent Experimental Results Partial or variable degradation of the starting material between experiments.1. Aliquot Solids: Upon receipt, divide the solid chloropyrimidine into smaller, single-use vials under an inert atmosphere.[20] This ensures that each experiment starts with material of the same quality and prevents cumulative degradation of the bulk stock. 2. Standardize Handling: Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Solid Material is Clumpy or Discolored Significant moisture absorption and/or chemical degradation.1. Assume Degradation: A change in physical appearance is a strong indicator of compromised purity.[11][12] 2. Analytical Confirmation: Do not use the material without first confirming its identity and purity via analytical methods (e.g., NMR, HPLC). 3. Discard if Necessary: If significant degradation (>5%) is observed, it is best to discard the material to ensure reliable and reproducible experimental outcomes.
Visualizing Degradation Pathways

The following diagram illustrates the primary environmental factors that can lead to the degradation of a representative chloropyrimidine.

G cluster_factors Degradation Factors cluster_compound Compound State cluster_products Degradation Products Moisture Moisture (H₂O) CP Chloropyrimidine (Stable) Moisture->CP Hydrolysis Light Light (UV/Vis) Light->CP Photodegradation Heat Heat (Δ) Heat->CP Thermal Degradation Nucleophiles Nucleophilic Solvents (ROH) Nucleophiles->CP Solvolysis HP Hydroxypyrimidine CP->HP AP Alkoxypyrimidine CP->AP Other Other Decomposed Products CP->Other

Caption: Key factors leading to the degradation of chloropyrimidines.

Summary of Recommended Storage Conditions
Parameter Solid Chloropyrimidine (Long-Term) Chloropyrimidine in Solution
Temperature -20°C-20°C (≤ 1 month) or -80°C (≤ 6 months)[4]
Atmosphere Inert Gas (Argon or Nitrogen)[26]Inert Gas (Argon or Nitrogen) over the solution
Container Tightly sealed amber glass vialTightly sealed vial (e.g., with PTFE-lined cap)
Environment Inside a desiccatorProtected from light
Solvent N/AAnhydrous aprotic solvent (e.g., DMF, DMSO)[4]
Best Practice Aliquot into single-use quantities upon receipt.Prepare fresh and use immediately. Avoid freeze-thaw.
Experimental Protocol: Forced Degradation Study

To proactively identify potential degradation pathways and develop a stability-indicating analytical method, a forced degradation study is invaluable.[3][][25]

Objective: To assess the stability of a chloropyrimidine under various stress conditions.

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of the chloropyrimidine in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Establish Initial Purity: Analyze the stock solution immediately using a validated HPLC method with a photodiode array (PDA) detector to establish the initial purity (t=0).

  • Apply Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel.[3][16]

    • Acidic Hydrolysis: Mix with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Basic Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Mix with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Reflux the stock solution at 60°C for 24 hours.

    • Thermal Degradation (Solid): Expose the solid compound to 80°C for 48 hours, then dissolve for analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (with UV and visible light) for a defined period (e.g., 24 hours). Keep a control sample wrapped in foil.

  • Analysis: After the designated time, neutralize the acidic and basic samples and dilute all samples to the initial concentration. Analyze by HPLC-PDA and/or LC-MS.

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the t=0 and control samples.

    • Calculate the percentage degradation.

    • Use the PDA detector to assess peak purity and identify the formation of new peaks.

    • Use LC-MS to obtain mass information on any new degradation products to aid in their identification.[24]

This systematic approach provides a comprehensive stability profile, enabling more robust experimental design and confident interpretation of results.

References
  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - Organic Process Research & Development - Figshare. (2006, September 15).
  • An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem.
  • Air Sensitive Compounds | Ossila.
  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid | Organic Process Research & Development - ACS Public
  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - American Chemical Society. (2006, July 8).
  • Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed. (2010, October 1).
  • Technical Guide: Solubility and Stability of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine - Benchchem.
  • Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents - Benchchem.
  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (2021, August 27).
  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem.
  • (PDF)
  • How to avoid degradation of 7-Methylthieno[3,2-d]pyrimidine during storage - Benchchem.
  • Inert
  • What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results.
  • Powder Storage Solutions | Inert.
  • 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem - NIH.
  • 2-Chloropyrimidine, 25G - C1050-25G - Lab Pro.
  • Effect of Water pH on the Chemical Stability of Pesticides - DigitalCommons@USU. (2001, July).
  • 2-Chloropyrimidine, 98% 10 g | Buy Online | Thermo Scientific Chemicals.
  • Effect of water pH on the stability of pesticides - MSU Extension. (2008, March 18).
  • Stability and Storage | Tocris Bioscience.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15).
  • Halogen
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR.
  • Degradation Product Analysis Services - BOC Sciences. (2026, January 19).
  • Halogenated heterocycles : synthesis, application and environment - Oregon St
  • Halogenated Heterocycles Synthesis, Application and Environment, 1st Edition Academic PDF Download - Scribd. (2011, September 23).
  • An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques: Application to study of the degradation products of danofloxacin under stressed conditions - ResearchG

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Validation & Comparative

LC-MS fragmentation pattern of 5-(3-Bromophenoxy)-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the LC-MS/MS characterization of 5-(3-Bromophenoxy)-2-chloropyrimidine , a halogenated heterocyclic ether often encountered as a scaffold in medicinal chemistry (e.g., for kinase inhibitors).

The following analysis compares the Optimized ESI-MS/MS Method against standard HPLC-UV and generic MS screening techniques, demonstrating why specific fragmentation targeting is required for accurate identification.

Executive Summary: The Analytical Challenge

This compound presents a unique analytical challenge due to its dual-halogen substitution (Cl, Br) and ether linkage. Standard HPLC-UV methods often fail to distinguish this compound from its regioisomers (e.g., 4-phenoxy variants) or hydrolysis byproducts (where -Cl is replaced by -OH) due to overlapping chromophores.

The Solution: An optimized LC-ESI-MS/MS protocol utilizing Collision Induced Dissociation (CID). This method leverages the compound's unique isotopic signature and specific ether-cleavage pathways to provide definitive structural validation.

Performance Comparison: Optimized MS/MS vs. Alternatives
FeatureOptimized LC-ESI-MS/MS (Recommended)Standard HPLC-UV (254 nm) Generic APCI-MS
Specificity High (Mass + Isotope + Fragment)Low (Retention time only)Medium (Mass only)
Isomer Distinction Excellent (Fragment ratios differ)Poor (Spectra identical)Good
Sensitivity < 1 ng/mL ~100 ng/mL~10 ng/mL
Key Limitation Requires MS optimizationNo structural dataThermal degradation risk

Scientific Rationale & Mechanism

Ionization Source Selection: ESI vs. APCI
  • Choice: Electrospray Ionization (ESI) in Positive Mode (+) .

  • Causality: The pyrimidine ring contains basic nitrogen atoms (pKa ~1-2 for 2-chloropyrimidine derivatives), which readily protonate under acidic mobile phase conditions (0.1% Formic Acid).

  • Why not APCI? While APCI is robust for neutral ethers, the thermal energy can induce premature homolytic cleavage of the C-Br bond, complicating the mass spectrum with radical artifacts. ESI preserves the molecular ion [M+H]+, allowing for controlled fragmentation in the collision cell.

The Isotopic Fingerprint (Self-Validating Metric)

Before fragmentation, the identity of the precursor is validated by the specific isotopic distribution of one Chlorine (³⁵Cl/³⁷Cl) and one Bromine (⁷⁹Br/⁸¹Br).

  • Calculated Distribution (Normalized):

    • m/z 284.9 (M): 100% (Contains ⁷⁹Br, ³⁵Cl)

    • m/z 286.9 (M+2): ~133% (Contains ⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl)

    • m/z 288.9 (M+4): ~33% (Contains ⁸¹Br, ³⁷Cl)

Critical Check: If your M+2 peak is not the most intense peak (approx. 1.3x the intensity of M), the halogen assignment is incorrect.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO.

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Note: Avoid using 100% water as the diluent to prevent precipitation of the lipophilic ether.

LC-MS Conditions[1][2]
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1][3]

MS Parameters (Source: ESI+)
  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Fragmentor: 100 V (Optimized to prevent in-source fragmentation of the weak C-Br bond).

  • Collision Energy (CE): Stepped 10, 20, 40 eV.

Fragmentation Analysis

The fragmentation of this compound follows a distinct pathway governed by the stability of the pyrimidine cation.

Primary Pathway: Ether Cleavage

The most abundant fragment arises from the cleavage of the ether C-O bond. The charge is retained on the pyrimidine ring due to the higher basicity of the nitrogen heterocycle compared to the bromophenyl ring.

  • Precursor: [M+H]+ (m/z ~285/287/289)

  • Transition: Loss of Neutral 3-Bromophenol (Mass ~172/174).

  • Product Ion: 2-chloropyrimidin-5-ylium cation (m/z 113/115).

    • Diagnostic: This ion retains the Chlorine isotopic pattern (3:1 ratio).[4]

Secondary Pathway: Halogen Loss

At higher collision energies (>30 eV), the C-Cl bond on the pyrimidine ring is labile.

  • Precursor: m/z 113/115

  • Transition: Loss of HCl (36/38 Da) or Cl radical.

  • Product Ion: Pyrimidine ring fragment (m/z ~77).

Visualization of Pathway

The following diagram illustrates the fragmentation logic and experimental workflow.

FragmentationPathway Sample Sample: 5-(3-Bromophenoxy) -2-chloropyrimidine ESI ESI Source (+) [M+H]+ Formation Sample->ESI Injection Precursor Precursor Ion Cluster m/z 285, 287, 289 (Isotope Check: 1:1.3:0.3) ESI->Precursor Soft Ionization Frag1 Fragment A (Major) m/z 113 / 115 (2-chloropyrimidin-5-ylium) Precursor->Frag1 CID (10-20 eV) Ether Cleavage Neutral1 Neutral Loss: 3-Bromophenol Precursor->Neutral1 Frag2 Fragment B (Minor) m/z 77 (Pyrimidine Ring Fragment) Frag1->Frag2 CID (>30 eV) Dehalogenation Neutral2 Neutral Loss: HCl Frag1->Neutral2

Caption: LC-MS/MS workflow showing the primary ether cleavage pathway and secondary dehalogenation.

Data Summary

Table 1: MS/MS Transition List for MRM (Multiple Reaction Monitoring)

Use these transitions to program your Triple Quadrupole method for maximum sensitivity.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 286.9 (M+2)115.020Highest Sensitivity (Uses most abundant isotope)
Qualifier 1 284.9 (M)113.020Confirms Chlorine presence
Qualifier 2 286.9 (M+2)77.040Structural confirmation (Ring core)
Table 2: Isotopic Abundance Validation
Ion Speciesm/zRelative Abundance (Theoretical)Origin
M 284.9375%⁷⁹Br, ³⁵Cl
M+2 286.93100% (Base Peak) ⁸¹Br, ³⁵Cl (Major) + ⁷⁹Br, ³⁷Cl
M+4 288.9325%⁸¹Br, ³⁷Cl

References

  • Niessen, W. M. A., & Correa, C. R. (2017). Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. Wiley Series on Mass Spectrometry.
  • Agilent Technologies. (2017).[5] Triggered MRM LC/MS/MS Method Development – Practical Considerations. Link

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Foundational study on pyrimidine ring cleavage).
  • ResearchGate. (2023). Insights into 2-Chloropyrimidine fragmentation. Link

Sources

Reactivity Comparison: 2-Chloropyrimidine vs. 2-Fluoropyrimidine Derivatives

[1][2][3]

Executive Summary: The Halogen Decision Matrix

In the functionalization of pyrimidine scaffolds—ubiquitous in kinase inhibitors and nucleotide analogs—the choice between 2-chloropyrimidine (2-Cl) and 2-fluoropyrimidine (2-F) is rarely a matter of preference; it is a strategic decision dictated by the reaction mechanism.

  • Select 2-Fluoropyrimidine when: The target reaction is a Nucleophilic Aromatic Substitution (

    
     ), particularly with weak nucleophiles or sterically hindered amines. The "Fluoro Effect" can accelerate reaction rates by orders of magnitude, allowing for milder conditions (room temperature) that preserve sensitive functional groups.
    
  • Select 2-Chloropyrimidine when: The target reaction involves Transition Metal Catalysis (e.g., Suzuki-Miyaura , Buchwald-Hartwig ). The C-Cl bond is weaker and more susceptible to oxidative addition by Palladium(0), whereas the C-F bond is generally inert to standard catalytic cycles.

Mechanistic Deep Dive: The "Fluoro Effect" in

Contrary to trends in



The Mechanism

The reaction proceeds via an addition-elimination pathway. The rate-determining step (RDS) is usually the initial attack of the nucleophile to form the anionic Meisenheimer Complex .

  • Inductive Stabilization (

    
     Effect):  Fluorine is the most electronegative element. It strongly withdraws electron density from the C-2 carbon, lowering the energy of the LUMO and making the ring significantly more electrophilic.
    
  • Transition State Stabilization: The highly polarized C-F bond stabilizes the negative charge accumulation in the Meisenheimer intermediate more effectively than the C-Cl bond.

  • Bond Strength Irrelevance: Since C-X bond breaking occurs after the rate-determining step, the high strength of the C-F bond (approx. 116 kcal/mol vs. 81 kcal/mol for C-Cl) does not penalize the reaction rate.

Visualization: Energy Profile Comparison

The following diagram illustrates why 2-F reacts faster than 2-Cl despite a stronger bond.

SNAr_Energy_ProfileStartReactants(Pyrimidine + Nu)TS_FTS1 (Fluoro)LOWER Activation EnergyStart->TS_FFast AttackTS_ClTS1 (Chloro)HIGHER Activation EnergyStart->TS_ClSlower AttackInter_FMeisenheimer Complex(Fluoro-stabilized)TS_F->Inter_FInter_ClMeisenheimer Complex(Chloro)TS_Cl->Inter_ClProductProduct + HXInter_F->ProductFast EliminationInter_Cl->ProductSlower Elimination

Caption: Comparative energy profile. The 2-F derivative lowers the activation energy of the rate-determining nucleophilic attack due to strong inductive effects.

Comparative Performance Data

The pyrimidine ring is inherently more reactive than pyridine (approx.


Feature2-Chloropyrimidine2-Fluoropyrimidine

Relative Rate
1 (Baseline)~100–300x Faster (Context dependent)
C-X Bond Energy ~81 kcal/mol~116 kcal/mol
Primary Utility Pd-Catalyzed Couplings, Grignard reactions

with weak nucleophiles, mild conditions
Typical Temp (

)
80°C – 120°C (Reflux)0°C – 25°C (RT)
Base Requirement Strong (

,

,

)
Mild (

,

)
Volatility Moderate (MP ~65°C)High (Liquid/Low MP, handle in hood)

Experimental Evidence: In comparative studies of diazines, 2-fluoropyridines react with sodium ethoxide approximately 320 times faster than their 2-chloro analogs [1]. While specific kinetic constants for pyrimidines are often diffusion-limited due to the ring's high activation, the practical implication is the difference between refluxing overnight (2-Cl) and stirring for 1 hour at room temperature (2-F).

Workflow Decision Tree

Use this logic flow to determine the correct starting material for your synthesis.

Decision_MatrixStartTarget Transformation on C-2Q1Reaction Type?Start->Q1SNArNucleophilic Substitution(Amine/Ether/Thiol)Q1->SNArC-N / C-O BondMetalMetal Catalysis(Suzuki/Buchwald)Q1->MetalC-C / C-N BondQ2Nucleophile Strength / Sterics?SNAr->Q2Use_ClUse 2-Chloropyrimidine(Cheaper, Standard)Metal->Use_ClOxidative AdditionStrongStrong/Unimpeded(e.g., Morpholine, Primary Amines)Q2->StrongWeakWeak/Hindered(e.g., Anilines, t-Bu-Amines)Q2->WeakStrong->Use_ClUse_FUse 2-Fluoropyrimidine(High Reactivity Required)Weak->Use_F

Caption: Strategic selection guide. 2-F is the "break-glass" option for difficult substitutions, while 2-Cl is the workhorse for catalysis.

Experimental Protocols

Protocol A: High-Efficiency Amination with 2-Fluoropyrimidine

Objective: Functionalization with a sterically hindered or electron-poor amine at room temperature. Note: This protocol leverages the high reactivity of 2-F to avoid thermal decomposition of sensitive substrates.

Materials:

  • 2-Fluoropyrimidine (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: THF or DMF (Anhydrous)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine Nucleophile (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add DIPEA (1.2 mmol) via syringe.

  • Substrate Addition: Cool the solution to 0°C (ice bath). Add 2-Fluoropyrimidine (1.0 mmol) dropwise. Caution: Reaction may be exothermic.[1]

  • Reaction: Remove the ice bath and stir at room temperature .

    • Checkpoint: Monitor via TLC.[2][1] Most reactions with 2-F are complete within 30–60 minutes.

  • Workup: Quench with water (10 mL) and extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Protocol B: Standard Amination with 2-Chloropyrimidine

Objective: Functionalization with a standard amine using thermal activation.

Materials:

  • 2-Chloropyrimidine (1.0 equiv)

  • Amine Nucleophile (1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    (2.0 equiv)
  • Solvent: Ethanol, Dioxane, or DMSO

Procedure:

  • Setup: Combine 2-Chloropyrimidine (1.0 mmol), Amine Nucleophile (1.2 mmol), and

    
     (2.0 mmol) in Ethanol (5 mL).
    
  • Reaction: Heat the mixture to reflux (approx. 80°C) .

    • Checkpoint: Monitor via TLC.[2][1] Reaction typically requires 4–12 hours. If conversion is sluggish, switch solvent to DMSO and heat to 100°C.

  • Workup: Cool to room temperature. Filter off inorganic salts.[3] Concentrate the filtrate.

  • Purification: Recrystallization or column chromatography.

Regioselectivity Note

When using 2,4-dichloropyrimidine or 2,4-difluoropyrimidine :

  • Standard Rule: Substitution occurs preferentially at the C-4 position (para to N) due to lower steric hindrance and specific orbital coefficients [2].

  • Exception: The presence of specific hydrogen-bonding donors (like formamides) or strong electron-donating groups at C-6 can sometimes shift selectivity toward C-2, but this is substrate-specific [3].

References

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. ResearchGate. (Accessed 2026).[4]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. (Accessed 2026).[4]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec. (Accessed 2026).[4]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (Accessed 2026).[4]

  • 2-Chloropyrimidine: Synthetic Applications. Organic Syntheses. (Accessed 2026).[4]

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